molecular formula C7H11N3O2 B13324029 (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid

Cat. No.: B13324029
M. Wt: 169.18 g/mol
InChI Key: ANKMBGGGKCTTGK-ZCFIWIBFSA-N
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Description

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid is a non-proteinogenic α-amino acid characterized by a pyrazole ring substituted with a methyl group at the N1 position. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol (CAS No. 1689919-56-9) . Pyrazole-containing amino acids are of interest in medicinal chemistry due to their structural mimicry of natural amino acids and their ability to modulate physicochemical properties like solubility and metabolic stability.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-amino-3-(1-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-10-3-2-5(9-10)4-6(8)7(11)12/h2-3,6H,4,8H2,1H3,(H,11,12)/t6-/m1/s1

InChI Key

ANKMBGGGKCTTGK-ZCFIWIBFSA-N

Isomeric SMILES

CN1C=CC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

CN1C=CC(=N1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with an appropriate amine can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties
Research indicates that (2R)-2-amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Studies have shown that this compound can modulate glutamate receptors, which are crucial in neuronal signaling and plasticity. This modulation can potentially protect against excitotoxicity, a condition where excessive glutamate leads to neuronal damage .

Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific pathways involved in tumor growth has been investigated. For instance, it has been shown to interfere with the proliferation of certain cancer cell lines in vitro, indicating its potential as a therapeutic agent in oncology .

Biochemical Applications

Enzyme Inhibition Studies
This compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural characteristics allow it to act as an inhibitor for various enzymes involved in metabolic pathways. By analyzing its interaction with these enzymes, researchers can gain insights into metabolic regulation and develop new inhibitors for therapeutic purposes .

Metabolomics Research
this compound is also relevant in metabolomics, where it can serve as a biomarker for specific metabolic states or conditions. Its presence and concentration in biological samples can provide valuable information regarding metabolic disorders or responses to treatments .

Agricultural Science

Plant Growth Regulation
Recent studies have indicated that this compound may play a role in plant growth regulation. It has been tested for its effects on plant hormones and growth factors, showing potential as a biostimulant that enhances plant resilience to stressors such as drought or salinity . This application could lead to more sustainable agricultural practices.

Case Study 1: Neuroprotection

A study published in Journal of Neurochemistry explored the neuroprotective effects of this compound on neuronal cell cultures exposed to glutamate toxicity. The results indicated significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

In research conducted at a leading cancer institute, this compound was tested against various cancer cell lines. The findings demonstrated dose-dependent inhibition of cell proliferation, highlighting its promise as an anticancer compound.

Case Study 3: Agricultural Application

A recent field trial assessed the effects of this compound on crop yield under drought conditions. Results showed increased biomass and improved water retention capabilities in treated plants compared to untreated controls.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole-based amino acids often differ in substituents on the heterocyclic ring, influencing their electronic and steric properties. Key examples include:

Compound Name Substituents on Pyrazole Molecular Formula Molecular Weight Configuration Key Features
(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid 1-methyl C₇H₁₁N₃O₂ 169.18 R Compact structure; methyl enhances lipophilicity
(2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid 1-phenyl, 5-(4-nitrophenyl) C₁₈H₁₆N₄O₄ 368.35 S Bulky aromatic groups reduce solubility; nitro group introduces electron-withdrawing effects
3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid 1-methyl, trifluoromethyl C₁₂H₁₁F₃N₆O₂ 328.25 Not specified Hybrid pyrazole-triazolopyrimidine system; CF₃ group increases metabolic resistance

Key Observations :

  • Methyl substituents (as in the target compound) improve membrane permeability compared to bulky aryl groups .
  • Electron-withdrawing groups (e.g., nitro, CF₃) alter reactivity and binding affinity .
Analogues with Other Heterocyclic Rings

Replacing pyrazole with other heterocycles modifies hydrogen-bonding capacity and aromaticity:

Compound Name Heterocycle Molecular Formula Molecular Weight Configuration Key Features
(2R)-2-Amino-3-(1H-imidazol-5-yl)propanoic acid (D-Histidine) Imidazole C₆H₉N₃O₂ 155.16 R Bioactive in metal coordination; imidazole’s dual nitrogen atoms enable pH-dependent charge states
(2R)-2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid 1,2,4-Triazole C₆H₁₀N₄O₂ 170.17 R Triazole’s rigidity and additional nitrogen enhance metabolic stability
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid Indazole C₁₀H₁₁N₃O₂ 205.22 S Fused benzene ring increases aromatic surface area; indazole’s planar structure favors π-π stacking
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridine C₈H₁₀N₂O₂ 166.18 R Pyridine’s basic nitrogen influences solubility and receptor binding

Key Observations :

  • Imidazole derivatives (e.g., D-histidine) are critical in enzymatic active sites, unlike pyrazole analogues .
  • Triazole-containing compounds exhibit higher chemical stability due to their aromatic triazole ring .
  • Indazole and pyridine analogues show increased lipophilicity compared to pyrazole derivatives, impacting bioavailability .
Stereochemical Variants

Stereochemistry significantly affects biological activity:

Compound Name Configuration Key Features
This compound R Matches natural amino acid stereochemistry; potential for enzyme substrate mimicry
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid S Non-natural configuration may reduce recognition by biological systems
D-Histidine R Maintains stereochemical alignment with L-histidine in chiral environments

Key Observations :

  • The R configuration is evolutionarily conserved in natural amino acids, enhancing compatibility with biological targets .

Biological Activity

(2R)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid, also known by its CAS number 1689919-56-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological significance, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of 169.18 g/mol. Its structure features an amino acid backbone with a pyrazole ring, which is crucial for its biological interactions.

Research indicates that this compound may interact with various neurotransmitter systems, particularly the NMDA receptor family. The NMDA receptors play a significant role in synaptic plasticity and memory function.

NMDA Receptor Modulation

Studies have shown that compounds structurally similar to this compound can act as NMDA receptor agonists or antagonists. For instance, the modulation of NR2A and NR2B subunits has been linked to cognitive functions such as working memory. The preferential activation of NR2A-containing NMDA receptors appears to enhance synaptic transmission, which may be beneficial in cognitive decline associated with aging .

Neuroprotective Effects

Emerging evidence suggests that this compound exhibits neuroprotective properties. In animal models, it has been observed to mitigate neuronal damage induced by excitotoxicity, which is often mediated by excessive glutamate signaling through NMDA receptors .

Anxiety and Behavioral Studies

Behavioral studies involving repeated injections of lipopolysaccharides (LPS) in rats have demonstrated that compounds affecting NMDA receptor activity can influence anxiety-like behaviors. The administration of this compound may alter serotonergic function and improve anxiety symptoms in specific contexts .

Research Findings and Case Studies

A summary of key studies highlighting the biological activity of this compound is presented below:

StudyFocusFindings
Study 1NMDA Receptor ActivityDemonstrated that modulation of NR2A-containing receptors enhances working memory in aged rats.
Study 2NeuroprotectionShowed that related compounds provide protection against glutamate-induced neurotoxicity.
Study 3Pharmacological ProfileDetailed the chemical properties and potential therapeutic applications of the compound.

Q & A

Advanced Research Question

  • Software Cross-Validation : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to address twinning or low-resolution data .
  • Complementary Techniques : Pair crystallography with NMR or circular dichroism (CD) to validate chiral centers .
  • Data Reproducibility : Collect multiple datasets under varying conditions (e.g., temperature, solvent) to confirm unit cell parameters .

What methods are used to study the interaction of this compound with biological targets?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD_D) to receptors or enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
  • Molecular Docking : Software like AutoDock Vina predicts binding modes, guided by pyrazole ring orientation and hydrogen-bonding motifs .

How can enantiomeric purity be ensured during synthesis of the (2R)-configured compound?

Advanced Research Question

  • Chiral Chromatography : Use columns with amylose/cyclodextrin phases to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans oxazaborolidines) in key steps to favor the (2R)-isomer .
  • Chiral Derivatization : Convert the compound to diastereomers via reaction with a chiral agent (e.g., Mosher’s acid) for NMR analysis .

What are the common structural analogs of this compound, and how do substitutions affect bioactivity?

Basic Research Question
Key analogs include:

CompoundSubstitutionImpact
2-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acidPyrazole C3 → C4Alters binding affinity due to steric hindrance
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acidPropanoic acid positionModifies solubility and membrane permeability
2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)pentanamideExtended carbon chainEnhances metabolic stability

What computational approaches predict the pharmacodynamic properties of this amino acid derivative?

Advanced Research Question

  • QSAR Modeling : Relates pyrazole substituent electronic parameters (Hammett σ) to activity .
  • Molecular Dynamics (MD) : Simulates ligand-receptor dynamics over nanoseconds to identify stable binding conformations .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity profiles based on logP and polar surface area .

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